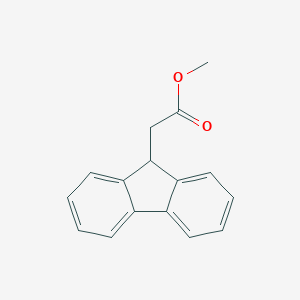

methyl 2-(9H-fluoren-9-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(9H-fluoren-9-yl)acetate is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of methyl 2-(9H-fluoren-9-yl)acetate typically involves the reaction of fluoren-9-carboxylic acid with methanol in the presence of an acid catalyst. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Applications in Peptide Synthesis

Peptide Synthesis : this compound is utilized as a protecting group for amino acids during peptide synthesis. It helps in stabilizing the reactive sites of amino acids, allowing for selective reactions without unwanted side reactions. This application is particularly valuable in the synthesis of non-natural peptides and complex polypeptides.

Case Study: Use as a Protecting Group

In a study focused on synthesizing complex peptides, this compound was employed to protect the amino group of serine residues, facilitating the successful coupling of other amino acids without degradation or side reactions. The resulting peptides exhibited enhanced stability and bioactivity compared to those synthesized without this protecting group .

Antimicrobial Activity

Recent research has explored the antimicrobial properties of compounds derived from this compound. For instance, derivatives synthesized using this compound have shown promising activity against multidrug-resistant strains of bacteria and fungi.

Data Table: Antimicrobial Activity

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| Fluorenyl Derivative A | >256 μg/mL | Gram-positive bacteria |

| Fluorenyl Derivative B | >256 μg/mL | Fungal strains |

This table summarizes findings from a study that evaluated various fluorenyl derivatives for their antimicrobial efficacy .

Role in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various transformations makes it a valuable building block in organic chemistry.

Example Reactions

- Acylation Reactions : The compound can be used to introduce acyl groups into other molecules, enhancing their reactivity.

- Formation of Non-Natural Amino Acids : It has been utilized to synthesize non-natural amino acids that are crucial for developing new therapeutic agents.

Propriétés

IUPAC Name |

methyl 2-(9H-fluoren-9-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-16(17)10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTQKAIVLZAUGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352896 |

Source

|

| Record name | ST50989886 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174770-81-1 |

Source

|

| Record name | ST50989886 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.